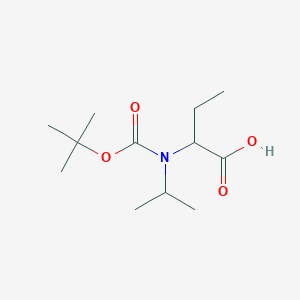![molecular formula C11H19NO4 B15307273 3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate](/img/structure/B15307273.png)
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is a chemical compound that belongs to the class of tert-butyloxycarbonyl (Boc)-protected amino acids. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing unwanted reactions during synthetic processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate typically involves the reaction of tert-butyl dicarbonate (Boc2O) with the corresponding amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile. The reaction conditions can vary, but it is often performed at ambient temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products
Deprotection: The major product is the free amine after removal of the Boc group.
Coupling: The major products are peptides or other amide-containing compounds.
Applications De Recherche Scientifique
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the synthesis of pharmaceutical compounds and drug candidates.
Bioconjugation: Utilized in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Mécanisme D'action
The mechanism of action of 3-{[(tert-butoxy)carbonyl]amino}propyl prop-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-{[(Tert-butoxy)carbonyl]amino}methyl)oxane-3-carboxylic acid
- 3-{[(Tert-butoxy)carbonyl]amino}cyclobutyl)prop-2-ynoic acid
Uniqueness
3-{[(Tert-butoxy)carbonyl]amino}propyl prop-2-enoate is unique due to its specific structure, which includes a prop-2-enoate group. This structural feature allows it to participate in unique chemical reactions and makes it a valuable building block in organic synthesis. Its versatility in peptide synthesis and drug development further distinguishes it from other Boc-protected amino acids.
Propriétés
Formule moléculaire |
C11H19NO4 |
|---|---|
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl prop-2-enoate |
InChI |
InChI=1S/C11H19NO4/c1-5-9(13)15-8-6-7-12-10(14)16-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14) |
Clé InChI |
NFYBNGSLYSWURL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B15307207.png)

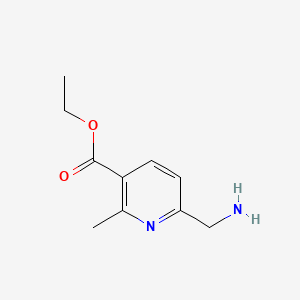
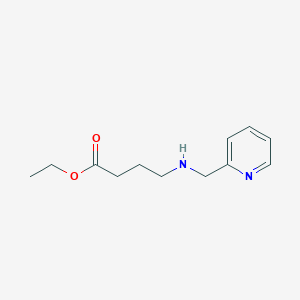


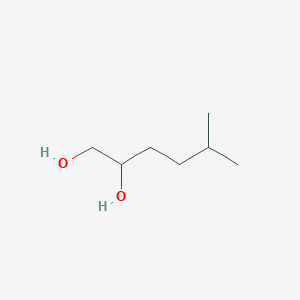
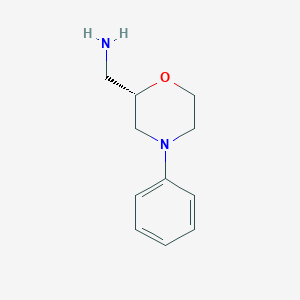
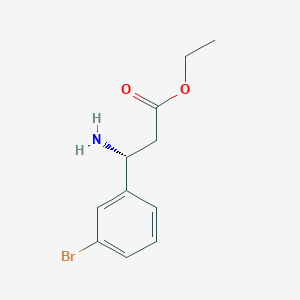
![Methyl 2-[(3-bromopyridin-2-yl)amino]acetate](/img/structure/B15307263.png)

